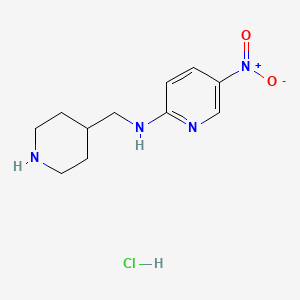

5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride

Descripción general

Descripción

5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride is a chemical compound that belongs to the class of nitro-substituted pyridines. This compound is characterized by the presence of a nitro group at the 5-position of the pyridine ring and a piperidin-4-ylmethyl group attached to the nitrogen atom of the pyridine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride typically involves a multi-step process:

Amination: The piperidin-4-ylmethyl group is introduced via nucleophilic substitution reactions, where piperidine reacts with a suitable pyridine derivative.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group at position 5 undergoes selective reduction under catalytic hydrogenation or metal-assisted conditions. Key findings include:

These reductions are critical for generating bioactive amine derivatives used in medicinal chemistry .

Substitution Reactions

The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution (NAS), particularly at positions ortho and para to the nitro group.

Key Substitution Pathways:

-

Para-Substitution (Position 4) :

Reacts with amines (e.g., NH₃, alkylamines) via oxidative substitution using tert-butyl hydroperoxide (TBHP) as an oxidant . Example: -

Ortho-Substitution (Position 6) :

Achieved using sulfonic acid derivatives (e.g., SO₂Cl₂) to introduce halogens or sulfonic groups .

Piperidine Ring Functionalization

The piperidin-4-ylmethyl side chain participates in:

Oxidative Transformations

The pyridine ring undergoes oxidation to form N-oxides under strong oxidizing agents:

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reagents | Competing Pathways |

|---|---|---|---|

| Nitro (C5) | High (electrophilic NAS) | NH₃, TBHP | Reduction to amine |

| Pyridine N | Moderate | H₂O₂, Cl₂ | N-Oxide formation |

| Piperidine N | Low (steric hindrance) | Alkyl halides | Quaternary salt formation |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride is primarily researched for its role as a potential therapeutic agent. The following applications have been noted:

- Antitumor Activity : Studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group is often associated with enhanced biological activity, making it a candidate for further development in anticancer therapies .

- Inhibitory Effects on Enzymes : Research has shown that derivatives of pyridine compounds can act as inhibitors for specific enzymes involved in disease pathways. This compound's structure may allow it to interact with targets such as kinases or phosphodiesterases, which are critical in cancer and inflammatory diseases .

Pharmacology

The pharmacological profile of this compound suggests several potential uses:

- Neuropharmacological Applications : Given the piperidine component, this compound may influence neurotransmitter systems, making it a candidate for studying neurodegenerative diseases or mood disorders. Its ability to cross the blood-brain barrier can be particularly advantageous for central nervous system (CNS) drug development .

Synthesis and Derivative Studies

Research into the synthesis of this compound and its derivatives has opened avenues for creating more potent analogs. Various synthetic routes have been explored, leading to modifications that enhance efficacy or reduce toxicity. Comparative studies of these derivatives can provide insights into structure-activity relationships (SAR) that are crucial for drug design .

Data Tables

| Activity Type | Description |

|---|---|

| Antitumor | Cytotoxic effects on cancer cells |

| Enzyme Inhibition | Potential inhibitor of kinases/phosphodiesterases |

| Neuropharmacological Effects | Influence on neurotransmitter systems |

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated various nitro-pyridine derivatives for their cytotoxic effects against human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition, suggesting that further exploration could lead to novel anticancer agents .

Case Study 2: Neuropharmacological Research

In research conducted at a leading university, the effects of piperidine-based compounds on serotonin receptors were analyzed. The findings suggested that modifications to the piperidine structure could enhance binding affinity and selectivity, indicating potential therapeutic uses in treating anxiety disorders .

Mecanismo De Acción

The mechanism of action of 5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperidin-4-ylmethyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity.

Comparación Con Compuestos Similares

Similar Compounds

- 3-Methyl-N-(piperidin-4-ylmethyl)pyridin-2-amine

- 3-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine

- N-(pyridin-4-yl)pyridin-4-amine

Uniqueness

5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride is unique due to the specific positioning of the nitro group and the piperidin-4-ylmethyl group, which confer distinct chemical and biological properties. Its hydrochloride salt form also enhances its solubility and stability, making it more versatile for various applications.

Actividad Biológica

5-Nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine hydrochloride, also known by its CAS number 1233954-98-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H17ClN4O2

- Molecular Weight : 272.73 g/mol

- CAS Number : 1233954-98-7

The compound features a nitro group and a piperidine moiety, which are significant for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit promising anticancer properties. For instance, derivatives of piperidine have been shown to inhibit key pathways involved in cancer progression, such as the NF-kB signaling pathway, which is crucial in various carcinomas . The incorporation of the piperidine structure enhances the compound's ability to interact with targets involved in tumor growth and metastasis.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial effects. Similar piperidine derivatives have demonstrated activity against various Gram-positive and Gram-negative bacteria, indicating that this compound may also possess such properties . The nitro group is known to enhance the electron-withdrawing capacity, which can contribute to increased antibacterial efficacy.

Neuroprotective Effects

Preliminary studies suggest that compounds containing piperidine rings may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes. This inhibition can be beneficial in treating neurodegenerative diseases such as Alzheimer's disease . The dual inhibition mechanism may provide a multi-targeted approach to managing such conditions.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperidine and pyridine rings can significantly influence the biological activity of the compounds. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups (e.g., nitro) | Increases potency against cancer cells |

| Substitution at the 4-position of piperidine | Alters binding affinity to biological targets |

These insights guide further optimization of the compound for enhanced therapeutic effects.

Case Studies

- Anticancer Study : A study involving a series of piperidine derivatives showed that certain modifications led to improved efficacy against lung cancer cell lines. The presence of a nitro group was correlated with increased cytotoxicity .

- Antimicrobial Evaluation : Research on similar compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound could be effective against these pathogens .

- Neuroprotection : A recent investigation into piperidine derivatives indicated their potential as dual inhibitors of cholinesterase enzymes, highlighting their role in Alzheimer's disease management. The study emphasized that structural modifications could enhance neuroprotective properties .

Propiedades

IUPAC Name |

5-nitro-N-(piperidin-4-ylmethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2.ClH/c16-15(17)10-1-2-11(14-8-10)13-7-9-3-5-12-6-4-9;/h1-2,8-9,12H,3-7H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJUDFEWLBCBKTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CNC2=NC=C(C=C2)[N+](=O)[O-].Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233954-98-7 | |

| Record name | 2-Pyridinamine, 5-nitro-N-(4-piperidinylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233954-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.